

# "literature review of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyrazine-2-carboxylic acid

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An In-Depth Technical Guide to **3-(Trifluoromethyl)pyrazine-2-carboxylic Acid**: Synthesis, Reactivity, and Applications

## Introduction

**3-(Trifluoromethyl)pyrazine-2-carboxylic acid** is a fluorinated heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemistry. Characterized by a pyrazine ring substituted with a carboxylic acid group and a trifluoromethyl (CF<sub>3</sub>) group at adjacent positions, this molecule possesses unique electronic properties that make it an invaluable synthon for the development of novel bioactive compounds.<sup>[1]</sup> The strong electron-withdrawing nature of both the pyrazine ring and the CF<sub>3</sub> group significantly influences the molecule's reactivity and the biological activity of its derivatives.

This guide provides a comprehensive technical overview of **3-(trifluoromethyl)pyrazine-2-carboxylic acid**, covering its physicochemical properties, modern synthetic methodologies, key chemical reactions, and its application in the synthesis of high-value products, particularly next-generation fungicides.

Table 1: Physicochemical Properties of **3-(Trifluoromethyl)pyrazine-2-carboxylic acid**

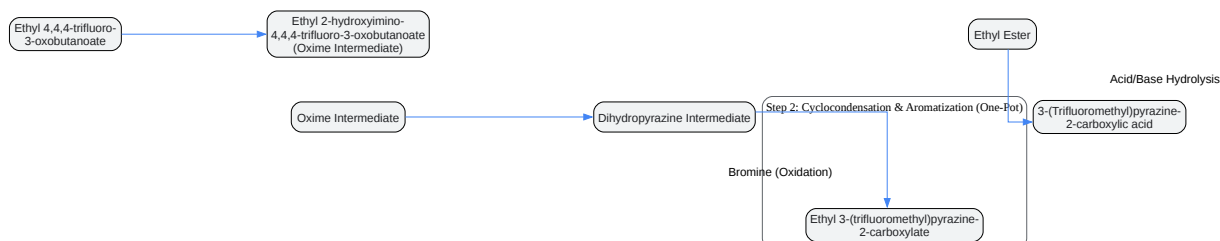
Property	Value	Reference
CAS Number	870787-06-7	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[1][3]
Molecular Weight	192.10 g/mol	[1][3]
Boiling Point	271.3 ± 40.0 °C (at 760 Torr)	[1]
Density	1.575 ± 0.06 g/cm <sup>3</sup>	[1]
pKa	1.96 ± 0.36 (Predicted)	[1]
Water Solubility	Classified as "very soluble"	[1]
Storage Temperature	2-8°C	[1]

## Synthesis and Mechanistic Insights

The efficient synthesis of **3-(trifluoromethyl)pyrazine-2-carboxylic acid** and its esters is crucial for its application. While several routes exist, modern methods prioritize safety, scalability, and atom economy. A particularly effective and safe synthesis avoids the use of hazardous reagents like sodium azide, starting from readily available fluorinated building blocks.[4]

A state-of-the-art approach begins with ethyl 4,4,4-trifluoro-3-oxobutanoate, which is converted to an oxime intermediate. This intermediate undergoes a phosphite-mediated cyclocondensation with ethylenediamine, followed by an oxidative aromatization to yield the target pyrazine structure.[4][5] This process can be performed in a one-pot fashion, enhancing its efficiency for large-scale production.[4]

The proposed mechanism involves the reaction of the oxime with a trialkyl phosphite to form a highly electrophilic oxazaphosphole intermediate.[4] This intermediate readily reacts with ethylenediamine to form an enamine, which then cyclizes. The final step is an oxidation, often with bromine, to aromatize the dihydropyrazine ring to the stable pyrazine core.[4][6]



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Figure 1: Synthetic pathway to **3-(Trifluoromethyl)pyrazine-2-carboxylic acid**.

## Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from the procedure described in Organic Process Research & Development.[4]

- **Oximation:** To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv) cooled to 10–15 °C, a solution of sodium nitrite (1.3 equiv) in water is added dropwise. The mixture is stirred at room temperature for 1.5 hours to form the crude oxime intermediate, ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate.
- **Cyclocondensation:** The crude oxime is added to a mixture of 3-picoline (1.5 equiv), ethylenediamine (1.3 equiv), and trimethyl phosphite (1.4 equiv) at 0 °C. The mixture is stirred at 0 °C for 30 minutes, at room temperature for 3.5 hours, and then heated to 70 °C for 30 minutes.

- **Aromatization:** The reaction mixture is cooled back to 0 °C, and bromine (2.5 equiv) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the aromatization.
- **Work-up and Isolation:** The reaction is quenched and extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by chromatography to yield ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
- **Hydrolysis:** The purified ester is then subjected to standard acidic or basic hydrolysis to afford the final product, **3-(trifluoromethyl)pyrazine-2-carboxylic acid**.

## Applications in Agrochemicals and Drug Discovery

The primary application of **3-(trifluoromethyl)pyrazine-2-carboxylic acid** is as a sophisticated intermediate in the synthesis of biologically active molecules. Its derivatives, particularly amides, have shown a wide range of activities, including antifungal, antimycobacterial, and photosynthesis-inhibiting properties.<sup>[1][7][8]</sup>

### Fungicide Synthesis

This carboxylic acid is a cornerstone in the manufacture of the succinate dehydrogenase inhibitor (SDHI) fungicide, Pyraziflumid.<sup>[4]</sup> The synthesis involves the coupling of the acid (or its activated form, such as an acid chloride) with a specific aniline derivative to form the final amide product. The presence of the trifluoromethyl-pyrazine moiety is critical for the molecule's efficacy and mode of action.<sup>[1]</sup>

*Figure 2: General workflow for the application of the title compound.*

### Exploration of Biological Activity

Researchers have synthesized libraries of amides derived from pyrazine-2-carboxylic acids to explore their biological potential.<sup>[8][9]</sup> Studies have shown that attaching different substituted anilines to the pyrazine core can modulate the compound's activity. For example:

- The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, indicating potential as a herbicide.<sup>[7][8]</sup>

- High antituberculosic activity (72% inhibition against *Mycobacterium tuberculosis*) was observed for the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, highlighting its potential in developing new antimycobacterial agents.[7][8]

These findings underscore the value of the pyrazine-2-carboxylic acid scaffold as a template for discovering molecules with diverse biological functions.

## Safety and Handling

**3-(Trifluoromethyl)pyrazine-2-carboxylic acid** is classified with the GHS07 pictogram, indicating that it can be harmful.[1]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Measures: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handling should occur in a well-ventilated area or a fume hood to avoid inhaling dust or vapors (P261). In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if possible (P305+P351+P338).[1]

## Conclusion

**3-(Trifluoromethyl)pyrazine-2-carboxylic acid** is a high-value, versatile building block with significant industrial and academic importance. Its unique electronic structure, conferred by the trifluoromethyl group and pyrazine core, makes it an ideal precursor for a new generation of agrochemicals and potential therapeutic agents. Advances in synthetic chemistry have provided safer and more efficient routes to its production, paving the way for broader exploration of its derivatives in drug discovery and materials science. The continued investigation into the biological activities of its amides and other derivatives promises to unlock further applications for this powerful chemical scaffold.

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